Bienvenue dans la boutique en ligne BenchChem!

N-(1,2-oxazol-3-yl)benzenesulfonamide

Physicochemical Properties Druglikeness Lipophilicity

This compound is the minimal pharmacophoric unit of the N-isoxazolyl benzenesulfonamide class. It lacks the 4-amino group found in classical antibiotics, eliminating confounding antibacterial activity and hypersensitivity risks to serve as a clean, versatile scaffold. Ideal for structure-activity relationship (SAR) exploration targeting novel mechanisms like HIV-1 RT-eEF1A inhibition or ETA/ETB antagonism. Its unsubstituted rings enable systematic diversification for lead optimization. LogP 2.63, PSA 80.58 Ų. Inquire for custom synthesis or bulk orders.

Molecular Formula C9H8N2O3S
Molecular Weight 224.24 g/mol
CAS No. 900415-31-8
Cat. No. B4423931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,2-oxazol-3-yl)benzenesulfonamide
CAS900415-31-8
Molecular FormulaC9H8N2O3S
Molecular Weight224.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=NOC=C2
InChIInChI=1S/C9H8N2O3S/c12-15(13,8-4-2-1-3-5-8)11-9-6-7-14-10-9/h1-7H,(H,10,11)
InChIKeyNRNITHABNQZDAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1,2-oxazol-3-yl)benzenesulfonamide (CAS 900415-31-8) – Unsubstituted Isoxazole-Sulfonamide Scaffold Overview


N-(1,2-oxazol-3-yl)benzenesulfonamide (CAS 900415-31-8) is the prototypical member of the N-isoxazolyl benzenesulfonamide class, consisting of an unsubstituted benzene ring linked via a sulfonamide bridge to a 1,2-oxazole (isoxazole) ring . With a molecular formula of C9H8N2O3S and a molecular weight of 224.24 g/mol , it serves as the core structural scaffold from which more complex, biologically active derivatives—such as the endothelin receptor antagonists [1] and HIV-1 reverse transcriptase-eEF1A interaction inhibitors [2]—are derived. Unlike its clinically used analogs (e.g., sulfisoxazole, sulfamethoxazole), this compound lacks the 4-amino group on the benzene ring and additional substitutions on the isoxazole moiety, resulting in distinct physicochemical properties that govern its reactivity and biological profile.

Why Generic N-(1,2-oxazol-3-yl)benzenesulfonamide Substitution Fails – Key Differentiation from Common Analogs


Substituting N-(1,2-oxazol-3-yl)benzenesulfonamide with a generic sulfonamide or even a closely related isoxazole-containing analog (e.g., sulfisoxazole or sulfamethoxazole) is not straightforward due to significant differences in molecular recognition, physicochemical properties, and synthetic utility. While all these compounds share the benzenesulfonamide core, the absence of a 4-amino group and additional isoxazole substitutions in CAS 900415-31-8 fundamentally alters its hydrogen-bonding capacity, lipophilicity, and potential for further derivatization . For instance, the 4-amino group in sulfisoxazole and sulfamethoxazole is critical for their antibacterial mechanism (PABA antagonism) and contributes to higher polar surface area (PSA) and LogP values [1]. In contrast, the unsubstituted scaffold of N-(1,2-oxazol-3-yl)benzenesulfonamide offers a more versatile starting point for medicinal chemistry campaigns targeting novel mechanisms, such as disruption of the HIV-1 RT-eEF1A protein-protein interaction, where the oxazole-benzenesulfonamide core is essential for activity but requires specific substitution patterns for potency [2]. Simply swapping in a pre-functionalized analog risks introducing unwanted biological activity, altering pharmacokinetic properties, or limiting synthetic flexibility for lead optimization programs.

Quantitative Differentiation of N-(1,2-oxazol-3-yl)benzenesulfonamide (CAS 900415-31-8) from Closest Analogs


Physicochemical Differentiation: LogP and Polar Surface Area (PSA) Comparison

N-(1,2-oxazol-3-yl)benzenesulfonamide exhibits a lower calculated LogP (2.63) and polar surface area (PSA: 80.58 Ų) compared to the clinically used sulfonamide antibiotics sulfisoxazole (LogP: 3.41; PSA: 106.6 Ų) and sulfamethoxazole (LogP: 3.10; PSA: 106.6 Ų) . This difference arises from the absence of the 4-amino group and additional methyl substituents on the isoxazole ring, which are present in the comparator drugs [1].

Physicochemical Properties Druglikeness Lipophilicity

Structural Determinant for HIV-1 RT-eEF1A Inhibition: The Oxazole-Benzenesulfonamide Scaffold

The oxazole-benzenesulfonamide scaffold, exemplified by N-(1,2-oxazol-3-yl)benzenesulfonamide, is the essential core for a novel class of HIV-1 inhibitors that disrupt the interaction between HIV-1 reverse transcriptase (RT) and cellular eEF1A. In a live-cell NanoBiT assay, the derivative C7 (an oxazole-benzenesulfonamide) inhibited the RT-eEF1A interaction with an IC50 of 0.35 μM, while showing 50-fold selectivity over the ZIKV NS2B-NS3 protease interaction (IC50 = 17.5 μM) [1]. Notably, these oxazole-benzenesulfonamides did not inhibit the enzymatic activity of recombinant HIV-1 RT in a cell-free homopolymer assay, confirming a mechanism distinct from classical NNRTIs [1]. In contrast, sulfisoxazole and sulfamethoxazole, which also contain an isoxazole-benzenesulfonamide core, are primarily antibacterial agents targeting dihydropteroate synthetase and do not exhibit this specific anti-HIV-1 activity .

HIV-1 Reverse Transcriptase Protein-Protein Interaction Inhibitor

Synthetic Versatility: Unsubstituted Scaffold as a Privileged Building Block

N-(1,2-oxazol-3-yl)benzenesulfonamide is an unsubstituted core scaffold, allowing for diverse chemical modifications at multiple positions (e.g., benzene ring, isoxazole C4/C5, sulfonamide nitrogen) that are not possible with pre-functionalized analogs like sulfisoxazole (4-amino, 3,4-dimethylisoxazole) or sulfamethoxazole (4-amino, 5-methylisoxazole) [1]. This structural simplicity enables systematic exploration of structure-activity relationships (SAR) for various therapeutic targets. For example, the addition of halogen atoms to the isoxazole ring of related N-(isoxazolyl)sulfonamide endothelin antagonists has been shown to increase binding affinity for ETA and ETB receptors by three- to ten-fold [2]. The unsubstituted nature of CAS 900415-31-8 provides a blank canvas for such optimizations, whereas the comparator drugs are already decorated with functional groups that limit further derivatization and pre-determine their biological activity profile.

Medicinal Chemistry Building Block Structure-Activity Relationship

Lack of 4-Amino Group: Differentiated Toxicity and Off-Target Profile

Unlike sulfisoxazole and sulfamethoxazole, N-(1,2-oxazol-3-yl)benzenesulfonamide lacks the 4-amino group on the benzene ring. The 4-amino group is a key structural feature of sulfonamide antibiotics, which act as competitive inhibitors of para-aminobenzoic acid (PABA) in bacterial folate synthesis . This group is also implicated in sulfonamide hypersensitivity reactions, which can manifest as skin rashes, fever, and more severe systemic effects in susceptible individuals [1]. While direct toxicity data for CAS 900415-31-8 are not available, the absence of the 4-amino group suggests a fundamentally different safety and off-target profile compared to classical sulfa drugs. This differentiation is critical for researchers developing compounds where antibacterial activity or sulfonamide hypersensitivity is a concern.

Toxicology Off-Target Effects Sulfonamide Hypersensitivity

Optimal Research and Industrial Use Cases for N-(1,2-oxazol-3-yl)benzenesulfonamide (CAS 900415-31-8)


Medicinal Chemistry: Lead Generation for Novel HIV-1 RT-eEF1A PPI Inhibitors

N-(1,2-oxazol-3-yl)benzenesulfonamide is the core scaffold for a novel class of HIV-1 inhibitors that target the RT-eEF1A protein-protein interaction, a mechanism distinct from current antiretroviral drugs. Research groups focused on overcoming NNRTI resistance should prioritize this scaffold for hit-to-lead optimization. As demonstrated with derivative C7, the oxazole-benzenesulfonamide core enables potent (IC50 = 0.35 μM) and selective inhibition of this interaction in live-cell assays [1]. The unsubstituted nature of CAS 900415-31-8 allows for systematic exploration of substituent effects to improve potency, selectivity, and pharmacokinetic properties without the confounding antibacterial activity present in sulfa drugs [2].

Chemical Biology: Tool Compound for Probing Endothelin Receptor Pharmacology

The N-(3-isoxazolyl)benzenesulfonamide motif is a recognized pharmacophore for endothelin receptor antagonists, with patents describing its use in modulating ETA and ETB receptors [1]. N-(1,2-oxazol-3-yl)benzenesulfonamide (CAS 900415-31-8) represents the minimal structural unit of this class. Researchers investigating endothelin-mediated disorders (e.g., hypertension, pulmonary arterial hypertension) can use this compound as a base scaffold to develop selective ETA or ETB antagonists through targeted substitutions, such as halogenation of the isoxazole ring, which has been shown to enhance binding affinity by 3- to 10-fold [2]. Its lack of a 4-amino group differentiates it from sulfa drugs and reduces the risk of confounding antibacterial or hypersensitivity effects in in vivo models [3].

Synthetic Chemistry: Privileged Building Block for Diverse Heterocyclic Libraries

Due to its unsubstituted benzene and isoxazole rings, N-(1,2-oxazol-3-yl)benzenesulfonamide serves as an ideal starting material for synthesizing diverse libraries of sulfonamide-containing heterocycles. Its synthesis via nucleophilic substitution of 3-amino-1,2-oxazole with benzenesulfonyl chloride is well-established [1]. From this core, chemists can introduce a wide range of substituents through electrophilic aromatic substitution, cross-coupling reactions, or N-functionalization, enabling rapid exploration of chemical space for multiple therapeutic targets. This versatility contrasts with pre-functionalized analogs like sulfisoxazole, where the 4-amino and 3,4-dimethyl groups limit further diversification and pre-determine the biological profile [2]. The compound's lower LogP (2.63) and PSA (80.58 Ų) compared to sulfa drugs also make it a more suitable starting point for optimizing drug-like properties [3].

Toxicology and Safety Assessment: Control Compound for Sulfonamide Hypersensitivity Studies

The absence of a 4-amino group on the benzene ring of N-(1,2-oxazol-3-yl)benzenesulfonamide distinguishes it from classical sulfonamide antibiotics (e.g., sulfamethoxazole, sulfisoxazole), which are known to cause hypersensitivity reactions [1]. This structural difference makes CAS 900415-31-8 a valuable control compound in studies designed to elucidate the structural basis of sulfonamide hypersensitivity or to assess the safety profile of new sulfonamide-based drug candidates. By comparing the immunological or toxicological responses elicited by this compound versus 4-amino-substituted sulfonamides, researchers can determine whether observed adverse effects are attributable to the sulfonamide group itself or specifically to the 4-amino moiety [2]. This application is critical for drug development programs aiming to design safer sulfonamide therapeutics.

Quote Request

Request a Quote for N-(1,2-oxazol-3-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.